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Compound of Interest

Bicyclo[4.2.0]octa-1,3,5-triene-3-
Compound Name:
carbaldehyde

Cat. No.: B039329

An In-depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde

Abstract: This technical guide offers a comprehensive examination of Bicyclo[4.2.0]octa-1,3,5-
triene-3-carbaldehyde, a structurally unique benzocyclobutene derivative. The document
provides a detailed exposition of its molecular architecture, validated synthetic protocols,
thorough spectroscopic characterization, and an analysis of its distinct chemical reactivity.
Emphasis is placed on its utility as a versatile synthetic intermediate, driven by the dual
functionality of a reactive aldehyde and a strained bicyclic core. This guide is intended to serve
as a foundational resource for researchers, chemists, and drug development professionals
engaged in advanced organic synthesis and medicinal chemistry.

Introduction: The Intersection of Aromaticity and
Ring Strain

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, also known by the common name 4-
carboxaldehydebenzocyclobutene, is an organic compound that commands significant interest
in synthetic chemistry.[1] Its molecular framework, which features a benzene ring fused to a
cyclobutane ring, presents a fascinating interplay between the stability of an aromatic system
and the high potential energy of a strained four-membered ring.[2] This inherent strain is not a
liability but rather a latent source of reactivity that can be harnessed for complex molecular
constructions.[3] The presence of a carbaldehyde group adds a layer of classical reactivity,
making the molecule a versatile building block for creating intricate molecular architectures,

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b039329?utm_src=pdf-interest
https://www.benchchem.com/product/b039329?utm_src=pdf-body
https://www.benchchem.com/product/b039329?utm_src=pdf-body
https://www.benchchem.com/product/b039329?utm_src=pdf-body
https://www.benchchem.com/product/b039329?utm_src=pdf-body
https://cymitquimica.com/cas/112892-88-3/
https://en.wikipedia.org/wiki/Benzocyclobutene
https://www.benchchem.com/product/b039329
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

from novel polymers to analogs of natural products.[1][3] This guide will delineate the essential
technical aspects of this compound, providing the necessary insights for its effective utilization
in a laboratory setting.

Molecular Structure and Physicochemical
Properties

The defining feature of this molecule is the benzocyclobutene (BCB) core, which is the basis for
its IUPAC name, Bicyclo[4.2.0]octa-1,3,5-triene.[2] The aldehyde substituent at the 3-position
(often referred to as the 4-position in common nomenclature) is a key functional handle.

Core Structural Attributes:

o Fused Bicyclic System: A benzene ring and a cyclobutane ring share one bond, creating a
strained bicyclic structure.

o Aromatic Character: Despite the fusion and associated strain, the six-membered ring largely
retains its aromatic properties.

o Reactive Functional Group: The aldehyde group is conjugated with the aromatic ring,
influencing its electronic properties and reactivity.[1]

A summary of its key physicochemical properties is provided below.

Property Value Source
CAS Number 112892-88-3 [4]
Molecular Formula CoHsO [4115]
Molecular Weight 132.16 g/mol [41[5]

bicyclo[4.2.0]octa-1(6),2,4-
IUPAC Name _ [4]
triene-3-carbaldehyde

Benzocyclobutane-4-
carbaldehyde, 4-

Synonyms (114]
Carboxaldehydebenzocyclobut

ene
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Synthesis and Purification: A Validated Protocol

The introduction of a formyl group onto the benzocyclobutene scaffold is most effectively
achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the
method of choice for this transformation due to its efficacy with electron-rich aromatic systems
like benzocyclobutene.[6][7] The reaction utilizes a "Vilsmeier reagent,” a mild electrophile
generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCIs).[8]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol details a reliable, step-by-step procedure for the synthesis and subsequent
purification of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde.

Causality Behind Choices:

 Inert Atmosphere: Prevents reaction with atmospheric moisture, which would decompose the
Vilsmeier reagent and POClIs.

o Low Temperature for Reagent Formation: The reaction between DMF and POCIs is
exothermic; low temperature controls the reaction rate and prevents side reactions.

e Aqueous Work-up with Base: The reaction is quenched with water to hydrolyze the
intermediate iminium salt to the final aldehyde product. Sodium bicarbonate neutralizes the
acidic byproducts.

o Chromatographic Purification: Ensures the removal of unreacted starting material and any
side products, yielding a high-purity final compound.

Materials & Reagents:

Benzocyclobutene (BCB)

N,N-Dimethylformamide (DMF), anhydrous

Phosphoryl chloride (POCI5)

Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO3)
Brine (saturated aqueous NacCl)

Anhydrous magnesium sulfate (MgSQOa)

Silica gel (for column chromatography)

Hexanes and Ethyl Acetate (for elution)

Step-by-Step Methodology:

Vilsmeier Reagent Preparation: To a flame-dried, two-neck round-bottom flask under an inert
atmosphere (N2 or Ar), add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to O
°C. Add POCIs (1.2 equivalents) dropwise via syringe, ensuring the internal temperature
does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

Formylation Reaction: Dissolve Benzocyclobutene (1 equivalent) in a minimal amount of
anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

Reaction Progression: Remove the ice bath and allow the reaction to warm to room
temperature. Stir for 4-6 hours, monitoring the consumption of the starting material by Thin
Layer Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly
and carefully, pour the reaction mixture onto a stirred slurry of crushed ice and saturated
NaHCOs solution. Caution: This is an exothermic process with gas evolution.

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase
three times with DCM.

Washing & Drying: Combine the organic extracts and wash sequentially with water and then
brine. Dry the organic layer over anhydrous MgSOQOa.

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced
pressure using a rotary evaporator.
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« Purification: Purify the resulting crude oil via flash column chromatography on silica gel,
using a gradient of ethyl acetate in hexanes as the eluent.

» Final Product: Combine the pure fractions and remove the solvent in vacuo to yield
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde as a solid or oil.

Synthetic Workflow Diagram

Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.

Spectroscopic Characterization

Structural verification is achieved through a combination of standard spectroscopic methods.
The expected data are summarized below.

1H NMR Spectroscopy (CDClIs, 400 MHz):

Approx. Chemical Shift (9,

Proton Assignment Multiplicity
ppm)

Aldehydic H 9.8 -10.0 s (singlet)

Aromatic H 72-7.8 m (multiplet)

| Benzylic CHz2 | ~3.2 | s (singlet) |

13C NMR Spectroscopy (CDCls, 100 MHz):

Carbon Assignment Approx. Chemical Shift (6, ppm)
Carbonyl C ~192
Aromatic C 125 - 150

| Benzylic CH2 | ~30 |

Infrared (IR) Spectroscopy:
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Functional Group Characteristic Absorption (cm—?)
C=0 Stretch (conjugated aldehyde) ~1690 (strong)

C-H Stretch (aldehyde) ~2820 and ~2720 (medium)

C=C Stretch (aromatic) ~1600, ~1475

C-H Stretch (sp?) 3000 - 3100

| C-H Stretch (sp3) | 2850 - 2950 |

Chemical Reactivity and Synthetic Applications

The compound's utility stems from two distinct centers of reactivity: the aldehyde group and the
strained cyclobutene ring.

Reactions at the Aldehyde Group

The aldehyde is a versatile functional group that participates in a wide array of transformations.

[3]

Oxidation: Can be readily oxidized to the corresponding Bicyclo[4.2.0]octa-1,3,5-triene-3-
carboxylic acid.[3][5]

e Reduction: Selective reduction yields the corresponding primary alcohol, (Bicyclo[4.2.0]octa-
1,3,5-trien-3-yl)methanol.[3][5]

» Nucleophilic Addition: Serves as an electrophile for Grignard reagents, organolithiums, and
enolates.

e Reductive Amination: Forms amines upon reaction with an amine and a reducing agent.

o Olefinations: Undergoes Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

Reactions of the Strained Ring: Thermal Ring Opening

The most significant and unique reactivity of the benzocyclobutene core is its thermally induced
electrocyclic ring-opening.[2] Upon heating to temperatures around 180 °C, the cyclobutene
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ring opens to form a highly reactive ortho-xylylene (or o-quinodimethane) intermediate. This
diene can be trapped in situ by a suitable dienophile in a Diels-Alder reaction to construct
complex polycyclic systems.[2][3] This powerful transformation is a cornerstone of its
application in advanced synthesis.

Heat (~180 °C)
Bicyclo[4.2.0]0cta-l,3,53 (Ring Opening)
triene—3—carbaldehyde)

ortho-Xylylene
Intermediate (Diene)

4+2] Cycloaddition

Dienophile
(e.g., N-Phenylmaleimide)

Diels-Alder Adduct
(Polycyclic System)

Click to download full resolution via product page

Caption: Thermal generation of an o-xylylene and subsequent trapping.

Applications in Research and Development

o Polymer Chemistry: BCB-containing monomers are used to develop high-performance
polymers and thermosetting resins with low dielectric constants, suitable for
microelectronics.[2][9][10]

» Medicinal Chemistry: The rigid scaffold and versatile aldehyde handle make it a valuable

starting material for synthesizing biologically active molecules and complex drug candidates.

[3][5]

o Total Synthesis: The thermal ring-opening/Diels-Alder cascade is a powerful strategy for the

rapid construction of the core structures of various natural products.

Safety and Handling

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde is classified as harmful if swallowed, and
causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

e Handling: Use only in a well-ventilated area, preferably a chemical fume hood.

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-
shields, and a lab coat.
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o Storage: Store in a tightly closed container in a cool, dry place.

o First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes.
Remove contact lenses if present and easy to do. Continue rinsing.[11]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this
chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carbaldehyde-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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